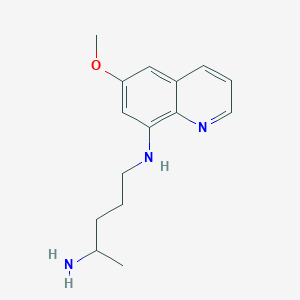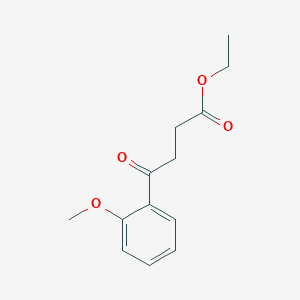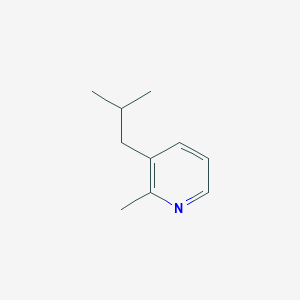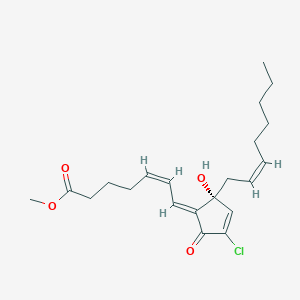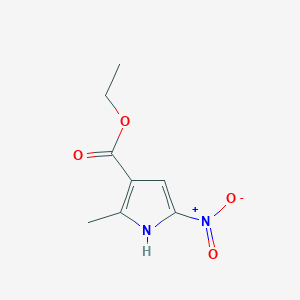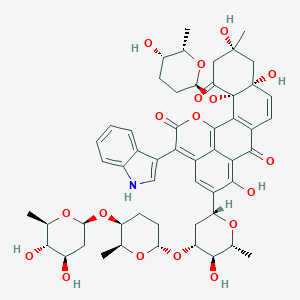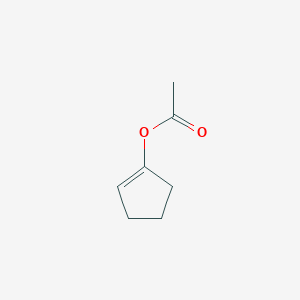
Cyclopenten-1-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopenten-1-yl acetate is a chemical compound that belongs to the class of cyclopentenes. It is widely used in the field of organic chemistry due to its unique properties. Cyclopenten-1-yl acetate is used as a starting material for the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of Cyclopenten-1-yl acetate is not well understood. However, it is believed to act as a nucleophile in various reactions due to the presence of a double bond in the cyclopentene ring.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of Cyclopenten-1-yl acetate. However, it has been reported to exhibit anti-inflammatory and anti-tumor activities.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclopenten-1-yl acetate is a useful starting material for the synthesis of various organic compounds. It is relatively easy to synthesize and is commercially available. However, it has limited solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for the research on Cyclopenten-1-yl acetate. One area of research could be the development of new synthetic methods for the production of Cyclopenten-1-yl acetate and its derivatives. Another area of research could be the investigation of the biological activities of Cyclopenten-1-yl acetate and its derivatives. Additionally, the potential use of Cyclopenten-1-yl acetate in the development of new drugs for the treatment of various diseases could be explored.
Conclusion:
In conclusion, Cyclopenten-1-yl acetate is a useful starting material for the synthesis of various organic compounds. It has been found to exhibit anti-inflammatory and anti-tumor activities. Further research is needed to fully understand the mechanism of action and the potential applications of Cyclopenten-1-yl acetate in the field of medicine.
Méthodes De Synthèse
Cyclopenten-1-yl acetate can be synthesized by the reaction of cyclopentadiene with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via the formation of an intermediate, which undergoes an intramolecular cyclization to form the desired product.
Applications De Recherche Scientifique
Cyclopenten-1-yl acetate is widely used in the field of organic chemistry as a starting material for the synthesis of various organic compounds. It is used in the synthesis of cyclopentenones, which have been found to exhibit various biological activities such as anti-inflammatory, anti-tumor, and anti-viral activities. Cyclopenten-1-yl acetate is also used in the synthesis of natural products such as prostaglandins, which are important signaling molecules in the body.
Propriétés
Numéro CAS |
109667-02-9 |
|---|---|
Nom du produit |
Cyclopenten-1-yl acetate |
Formule moléculaire |
C7H9O2- |
Poids moléculaire |
126.15 g/mol |
Nom IUPAC |
cyclopenten-1-yl acetate |
InChI |
InChI=1S/C7H10O2/c1-6(8)9-7-4-2-3-5-7/h4H,2-3,5H2,1H3 |
Clé InChI |
MBVZEDIBUZMQOR-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CCCC1 |
SMILES canonique |
CC(=O)OC1=CCCC1 |
Synonymes |
(R)-2-(1-Cyclopentenyl) acetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



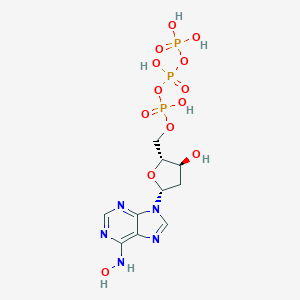
![[(2R,3S,4R,5S)-5-[6-amino-3-[[6-amino-9-[(2S,3R,4S,5R)-3-hydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]-4-[6-(propanoylamino)hexanoyloxy]oxolan-2-yl]-4H-purin-3-yl]disulfanyl]-4H-purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 6-(propanoylamino)hexanoate](/img/structure/B12164.png)
![3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B12167.png)
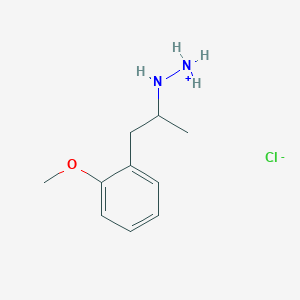
![Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12174.png)
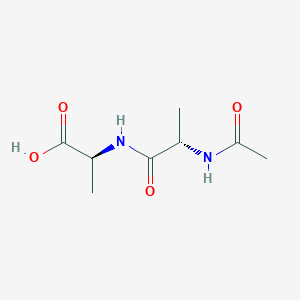
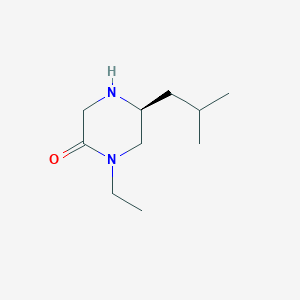
![(2S,3R,4S,5R,6R)-2-[(2S,3S,5R,6S)-6-[(2R,3R,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyl-2-propoxyoxan-3-yl]oxy-4,5-dimethoxy-2-methyloxan-3-yl]oxy-4-methoxy-6-(methoxymethyl)oxane-3,5-diol](/img/structure/B12177.png)
